

1-(2,4-Dihydroxyphenyl)butan-1-one CAS number 4390-92-5

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Compound of Interest

Compound Name: 1-(2,4-Dihydroxyphenyl)butan-1-one

Cat. No.: B1585076

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An In-depth Technical Guide to 4-Butylresorcinol

Disclaimer: The initial request specified **1-(2,4-Dihydroxyphenyl)butan-1-one**, CAS number 4390-92-5. However, a comprehensive literature search revealed a significant lack of in-depth technical data for this specific compound. In contrast, a closely related and structurally similar molecule, 4-Butylresorcinol (CAS 18979-61-8), is the subject of extensive research and application, particularly in the fields of dermatology and cosmetology. It is highly probable that the compound of interest for an in-depth guide is 4-Butylresorcinol. This guide will, therefore, focus on 4-Butylresorcinol, providing a comprehensive overview of its properties, mechanism of action, and experimental protocols as requested.

Introduction

4-Butylresorcinol, also known as 4-n-butylresorcinol, is a derivative of resorcinol that has emerged as a highly potent and safe skin-lightening agent.^{[1][2][3][4]} Its primary application is in the treatment of hyperpigmentation disorders, such as melasma and age spots, where it functions by inhibiting the key enzyme in melanin synthesis, tyrosinase.^{[1][3][4]} This technical guide provides a detailed overview of 4-Butylresorcinol for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Butylresorcinol is presented in Table 1.

Table 1: Physicochemical Properties of 4-Butylresorcinol

Property	Value	Reference
IUPAC Name	4-butylbenzene-1,3-diol	[4][5]
Synonyms	4-n-Butylresorcinol, Rucinol	[1][3][4]
CAS Number	18979-61-8	[1][4]
Molecular Formula	C10H14O2	[1][4][5]
Molecular Weight	166.22 g/mol	[4][5]
Appearance	White to light beige or pink solid powder or crystals	[1][4]
Melting Point	50.0 to 55.0 °C	[6]
Boiling Point	166 °C at 7 mmHg	[6]
Solubility	Soluble in organic solvents, poorly soluble in water. Soluble in DMSO (150 mg/mL).	[4][6]

Biological Activity and Mechanism of Action

4-Butylresorcinol is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. [2][3][4][7][8] Its mechanism of action involves the direct inhibition of tyrosinase activity, thereby reducing the production of melanin. [7][8]

Tyrosinase Inhibition

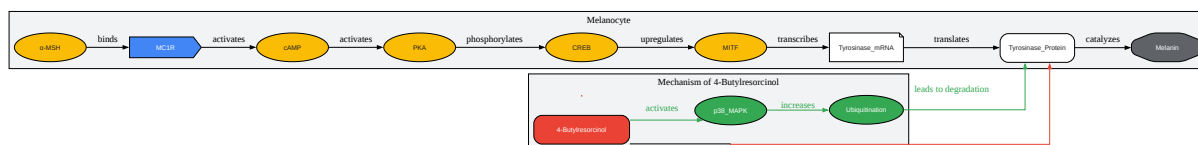
Clinical and in-vitro studies have demonstrated that 4-Butylresorcinol is a more potent inhibitor of human tyrosinase than other well-known skin-lightening agents such as hydroquinone, arbutin, and kojic acid. [2][3][9][10]

Table 2: Comparative Tyrosinase Inhibition (IC50 values)

Compound	Human Tyrosinase IC50 (μmol/L)	Melanin Production in MelanoDerm™ IC50 (μmol/L)	Reference
4-Butylresorcinol	21	13.5	[9]
Kojic Acid	500	> 400	[9]
Hydroquinone	4400	< 40	[9]
Arbutin	6500	> 5000	[9]

Signaling Pathways

Studies have investigated the effect of 4-Butylresorcinol on various signaling pathways involved in melanogenesis. It has been shown that 4-Butylresorcinol's hypopigmentary effect is primarily due to the direct inhibition of tyrosinase and does not significantly involve the ERK or Akt signaling pathways, nor does it affect MITF (microphthalmia-associated transcription factor) degradation or CREB (cAMP response element-binding protein) phosphorylation.[7][8] However, some research suggests that 4-butylresorcinol can enhance the proteolytic degradation of tyrosinase by activating the p38 MAPK pathway, leading to increased ubiquitination of the enzyme.[11]



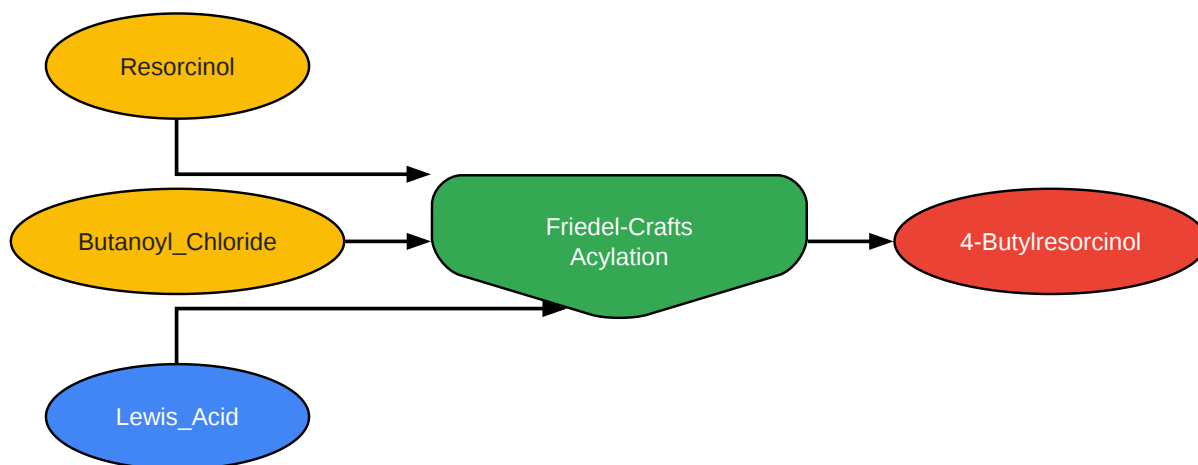
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Caption: Mechanism of 4-Butylresorcinol in inhibiting melanin synthesis.

Synthesis and Formulation

Synthesis

The synthesis of 4-Butylresorcinol typically involves the Friedel-Crafts acylation of resorcinol with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst.[12] An alternative and effective method is the Fries rearrangement, where resorcinol is first esterified with a butyric acid derivative.[12] A one-pot method involving the reaction of resorcinol with an alkali in n-butyl alcohol to form a monophenolate intermediate, followed by reaction with a Lewis acid and acidolysis, is also employed for its synthesis.[3]



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Caption: Simplified workflow for the synthesis of 4-Butylresorcinol.

Formulation

4-Butylresorcinol is formulated in various topical preparations, including creams, serums, and chemical peels, for the treatment of hyperpigmentation.[1][2] Clinical studies have demonstrated the efficacy of 0.1% and 0.3% 4-Butylresorcinol creams in reducing melasma.[3] [13]

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from studies evaluating the inhibitory effect of compounds on tyrosinase activity.^{[14][15]}

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Butylresorcinol on tyrosinase activity.

Materials:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine)
- 4-Butylresorcinol
- Phosphate buffer (pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of 4-Butylresorcinol in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the 4-Butylresorcinol stock solution in phosphate buffer.
- In a 96-well plate, add a fixed amount of mushroom tyrosinase solution to each well.
- Add the different concentrations of 4-Butylresorcinol to the respective wells. A control well should contain only the enzyme and buffer.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
- Initiate the reaction by adding L-DOPA solution to all wells.

- Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to monitor the formation of dopachrome.
- Calculate the rate of reaction for each concentration of the inhibitor.
- The percent inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Melanin Synthesis Assay in Cell Culture

This protocol is based on studies investigating the effect of 4-Butylresorcinol on melanin production in melanocyte cell lines.[\[7\]](#)[\[8\]](#)

Objective: To quantify the effect of 4-Butylresorcinol on melanin synthesis in a melanocyte cell line (e.g., B16F10 or Mel-Ab).

Materials:

- Melanocyte cell line (e.g., B16F10)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- 4-Butylresorcinol
- Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
- Sodium hydroxide (NaOH)
- Microplate reader

Procedure:

- Seed the melanocyte cells in a culture plate and allow them to adhere.
- Treat the cells with various concentrations of 4-Butylresorcinol for a specified period (e.g., 72 hours).

- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using the lysis buffer.
- Determine the protein concentration of the cell lysates.
- To measure the melanin content, dissolve the cell pellet in NaOH solution by heating (e.g., at 60°C).
- Measure the absorbance of the resulting solution at 405 nm using a microplate reader.
- Normalize the melanin content to the total protein concentration.
- Compare the melanin content of the treated cells to that of the untreated control cells to determine the inhibitory effect of 4-Butylresorcinol.

Safety and Toxicology

4-Butylresorcinol is generally considered safe for topical use and is well-tolerated, with a low incidence of skin irritation.[1][4] It is considered a safer alternative to hydroquinone, which has been associated with concerns regarding its long-term use.[2] While it is largely non-comedogenic and suitable for sensitive skin, a patch test is always recommended before widespread use.[1]

Conclusion

4-Butylresorcinol is a highly effective and safe tyrosinase inhibitor with significant potential in the treatment of hyperpigmentation disorders. Its potent activity, favorable safety profile, and well-characterized mechanism of action make it a valuable compound for researchers, scientists, and professionals in the field of drug development and dermatology. Further research may focus on optimizing delivery systems to enhance its efficacy and exploring its potential in combination therapies.

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